molecular formula C11H10N2O B6432557 2-(2-methylphenoxy)pyrazine CAS No. 908238-67-5

2-(2-methylphenoxy)pyrazine

Cat. No.: B6432557
CAS No.: 908238-67-5
M. Wt: 186.21 g/mol
InChI Key: UCWSUEYRKCGTFM-UHFFFAOYSA-N
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Description

2-(2-Methylphenoxy)pyrazine is a heterocyclic aromatic compound featuring a pyrazine core (C₄H₄N₂) substituted at position 2 with a 2-methylphenoxy group (-O-C₆H₃(CH₃)). The pyrazine ring’s nitrogen atoms at positions 1 and 4 confer electron-withdrawing characteristics, while the 2-methylphenoxy substituent introduces steric bulk and moderate electron-withdrawing effects via its oxygen atom.

Properties

IUPAC Name

2-(2-methylphenoxy)pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-9-4-2-3-5-10(9)14-11-8-12-6-7-13-11/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCWSUEYRKCGTFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylphenoxy)pyrazine can be achieved through various methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions typically include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to maximize yield and efficiency. The choice of reagents, catalysts, and reaction conditions is crucial to ensure the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-methylphenoxy)pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-methylphenoxy)pyrazine has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-methylphenoxy)pyrazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Pyrazine Derivatives

Structural and Electronic Comparisons

Compound Name Substituent(s) Molecular Weight Key Properties Applications References
2-(2-Methylphenoxy)pyrazine 2-O-C₆H₃(CH₃) ~214.23 g/mol Moderate electron-withdrawing; bulky aromatic substituent. Pharmaceuticals, materials science
2-Methoxy-3-isopropylpyrazine 2-OCH₃, 3-CH(CH₃)₂ ~180.24 g/mol Volatile; imparts earthy, bitter notes. Flavor/aroma additives (coffee, wine)
2,5-Dimethylpyrazine 2-CH₃, 5-CH₃ ~122.17 g/mol High volatility; nutty aroma. Food flavoring, plant growth promotion
2-(2-Furyl)-5-methylpyrazine 2-C₄H₃O (furan), 5-CH₃ ~160.17 g/mol Fruity aroma; stable under GC-MS analysis. Flavor industry, synthetic chemistry
Imidazo[1,2-a]pyrazine derivatives Fused imidazole-pyrazine ring Varies Enhanced π-conjugation; binds kinases (e.g., Gly28, Cys106). Anticancer, antiviral agents

Key Observations:

  • Substituent Position and Type: Electron-withdrawing groups (e.g., -OCH₃, -O-C₆H₃(CH₃)) lower HOMO/LUMO energies, enhancing stability and electron transport in materials science applications . In contrast, alkyl groups (e.g., -CH₃, -CH(CH₃)₂) increase volatility, making them suitable for flavor compounds .
  • Biological Activity: Pyrazines with methoxy or fused heterocycles (e.g., imidazo[1,2-a]pyrazine) show enzyme inhibition (e.g., aminopeptidase N, kinases) due to hydrogen-bonding interactions with residues like Gly28 or Cys106 . Alkylpyrazines (e.g., 2,5-dimethylpyrazine) promote plant growth via volatile organic compound (VOC) signaling but may inhibit microbial growth at higher concentrations .
  • Sensory Properties: Methoxy and isopropyl groups (e.g., 2-methoxy-3-isopropylpyrazine) contribute to bitter, burnt aromas in roasted foods , while furyl substituents (e.g., 2-(2-furyl)-5-methylpyrazine) add fruity notes .

Stability and Environmental Impact

  • Electron-deficient pyrazines (e.g., this compound) exhibit air stability due to lowered LUMO energies, making them viable for organic electronics .
  • Organometallic pyrazines (e.g., 2-(tributylstannyl)pyrazine) raise toxicity concerns, necessitating careful handling in industrial catalysis .

Biological Activity

2-(2-methylphenoxy)pyrazine is a derivative of pyrazine, characterized by its unique 2-methylphenoxy group. This compound is gaining attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

  • Chemical Formula : C12_{12}H11_{11}N
  • Molecular Weight : 173.23 g/mol
  • CAS Number : 908238-67-5

The presence of the 2-methylphenoxy group enhances the compound's solubility and reactivity, making it suitable for various applications in organic synthesis and biological evaluations.

Antimicrobial Properties

Research indicates that pyrazine derivatives, including this compound, exhibit significant antimicrobial activity. This is particularly relevant against various bacterial strains and fungi.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli25 μM
Staphylococcus aureus15 μM
Candida albicans30 μM

Anticancer Activity

Recent studies have highlighted the potential of pyrazine derivatives in cancer treatment. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cell lines.

Case Study: Induction of Apoptosis in Leukemia Cells

A study investigated the effects of a related pyrazine derivative on K562 human leukemia cells. The findings revealed:

  • IC50_{50} : 25 μM after 72 hours
  • Induction of apoptosis confirmed through:
    • Morphological assessments (Hoechst staining)
    • Flow cytometry (Annexin V/PI staining)

The treatment resulted in cell cycle arrest at the G0/G1 phase, with a notable increase in the sub-G1 population, indicating apoptosis .

The biological activities of pyrazines are attributed to their interaction with various cellular targets:

  • Antimicrobial Mechanism : Disruption of microbial cell membranes and inhibition of metabolic pathways.
  • Anticancer Mechanism : Modulation of apoptosis-related proteins such as Bcl-2 and Bax, leading to increased apoptosis rates in cancer cells .

Synthetic Routes

The synthesis of this compound can be achieved through several methods, including:

  • Suzuki-Miyaura Coupling Reaction : This method involves coupling an aryl halide with an organoboron compound under palladium catalysis.

Table 2: Synthesis Conditions for this compound

Reaction TypeReagentsConditions
Suzuki-Miyaura CouplingAryl halide, organoboronBase (K2_{2}CO3_{3}), solvent (toluene or ethanol)
OxidationPotassium permanganateAcidic medium
ReductionSodium borohydrideMethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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